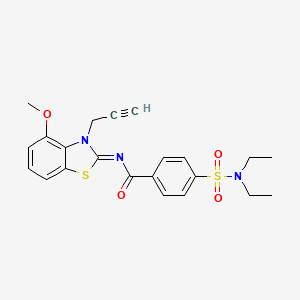

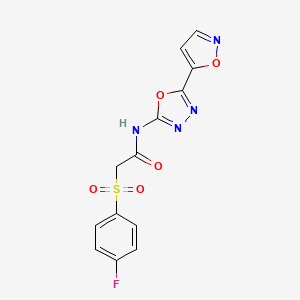

![molecular formula C19H25NO4S B2662507 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid CAS No. 735342-32-2](/img/structure/B2662507.png)

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C19H25NO4S. It is a derivative of adamantane, a type of diamondoid, and benzoic acid .

Synthesis Analysis

The synthesis of this compound involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . The use of microwave irradiation leads to significant increases in yields and a reduction in reaction times .Molecular Structure Analysis

The molecular structure of “3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” was confirmed using nuclear magnetic resonance (NMR), infra-red (IR), and mass spectral data .Chemical Reactions Analysis

The compound was isolated via column chromatography, and the newly formed compound was analyzed using NMR and MS analysis .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid, focusing on six unique fields:

Antiviral Applications

Research has shown that derivatives of adamantane, including 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid, exhibit significant antiviral properties. These compounds have been particularly effective against the dengue virus (DENV). Studies have demonstrated that these derivatives can inhibit DENV serotype 2 with low cytotoxicity, making them promising candidates for antiviral drug development .

Antimicrobial Properties

Adamantane-based compounds, such as 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid, have been explored for their antimicrobial properties. The high lipophilicity of adamantane enhances the biological activity of these compounds, making them effective against a range of microbial pathogens. This makes them valuable in developing new antimicrobial agents .

Cancer Research

The unique structural features of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid have been investigated for their potential in cancer therapy. The compound’s ability to interfere with cellular processes and its low toxicity profile make it a candidate for further research in cancer treatment. Its derivatives are being studied for their ability to inhibit cancer cell proliferation and induce apoptosis .

Neuroprotective Effects

Adamantane derivatives are known for their neuroprotective properties. 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid has been studied for its potential to protect neurons from damage and degeneration. This makes it a promising compound for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The anti-inflammatory properties of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid have been explored in various studies. The compound’s ability to modulate inflammatory pathways and reduce inflammation makes it a potential candidate for developing new anti-inflammatory drugs. This could be particularly useful in treating chronic inflammatory conditions .

Drug Delivery Systems

The unique chemical structure of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid makes it suitable for use in drug delivery systems. Its ability to form stable complexes with other molecules can be leveraged to improve the delivery and efficacy of therapeutic agents. Research is ongoing to explore its potential in enhancing the bioavailability and targeted delivery of drugs .

Mécanisme D'action

While the exact mechanism of action of “3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” is not specified in the search results, it is noted that the compound showed significant anti-Dengue Virus serotype 2 activity . The mechanisms of action are proposed based on the biological results and molecular docking studies .

Safety and Hazards

Propriétés

IUPAC Name |

3-[1-(1-adamantyl)ethylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-12(19-9-13-5-14(10-19)7-15(6-13)11-19)20-25(23,24)17-4-2-3-16(8-17)18(21)22/h2-4,8,12-15,20H,5-7,9-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPLXDPMRJTNTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

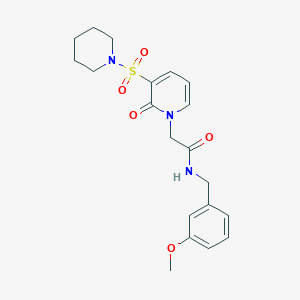

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)

![[Cis-2-ethynylcyclopropyl]methanol](/img/structure/B2662425.png)

![1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2662432.png)

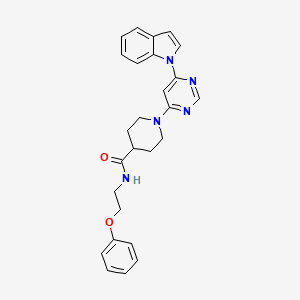

![N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2662442.png)

![ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2662443.png)

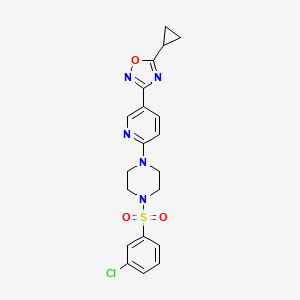

![N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2662444.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)